3-(isobutoxycarbonyl)-3H-1,2,3-benzotriazol-1-ium-1-olate
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Overview
Description
3-(isobutoxycarbonyl)-3H-1,2,3-benzotriazol-1-ium-1-olate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals. This particular compound is characterized by the presence of an isobutoxycarbonyl group attached to the benzotriazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutoxycarbonyl)-3H-1,2,3-benzotriazol-1-ium-1-olate typically involves the reaction of benzotriazole with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: 2-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(isobutoxycarbonyl)-3H-1,2,3-benzotriazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Benzotriazole oxides
Reduction: Benzotriazole amines
Substitution: Various substituted benzotriazole derivatives
Scientific Research Applications
3-(isobutoxycarbonyl)-3H-1,2,3-benzotriazol-1-ium-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 3-(isobutoxycarbonyl)-3H-1,2,3-benzotriazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, widely used as a corrosion inhibitor and in organic synthesis.
1H-Benzotriazole-1-methanol: A derivative with applications in polymer chemistry.
5-Chloro-1H-benzotriazole: Known for its use in the synthesis of pharmaceuticals.
Uniqueness
3-(isobutoxycarbonyl)-3H-1,2,3-benzotriazol-1-ium-1-olate is unique due to the presence of the isobutoxycarbonyl group, which enhances its reactivity and potential applications. This structural modification allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methylpropyl 3-oxidobenzotriazol-3-ium-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8(2)7-17-11(15)13-9-5-3-4-6-10(9)14(16)12-13/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMPSQXIDZBHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1C2=CC=CC=C2[N+](=N1)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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